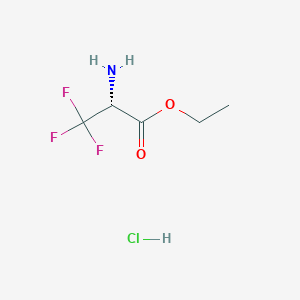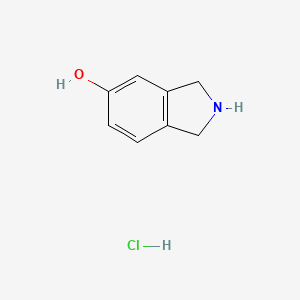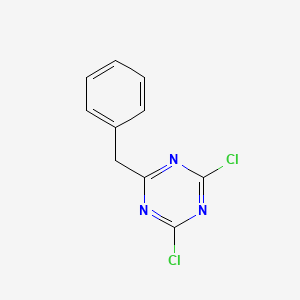
Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride is a fluorinated derivative of alanine, an amino acid. This compound is of significant interest due to its unique chemical properties imparted by the trifluoromethyl group. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.
作用机制
Target of Action
The primary target of 3,3,3-Trifluoroalanine ethyl ester hydrochloride is gamma-cystathionase , an enzyme involved in the transsulfuration pathway . This pathway is crucial for the metabolism of sulfur-containing amino acids.
Mode of Action
3,3,3-Trifluoroalanine ethyl ester hydrochloride acts as a suicide inactivator of gamma-cystathionase . This means that the compound binds to the enzyme and undergoes a transformation that results in the covalent modification of the enzyme, thereby inhibiting its activity .
Biochemical Pathways
The inhibition of gamma-cystathionase by 3,3,3-Trifluoroalanine ethyl ester hydrochloride affects the transsulfuration pathway This pathway is responsible for the conversion of the sulfur-containing amino acid methionine into cysteine
Result of Action
The primary result of the action of 3,3,3-Trifluoroalanine ethyl ester hydrochloride is the inhibition of gamma-cystathionase This leads to a disruption in the metabolism of sulfur-containing amino acids
生化分析
Biochemical Properties
The biochemical properties of 3,3,3-Trifluoroalanine ethyl ester hydrochloride are not well-documented in the literature. It is known that trifluoroalanine derivatives can interact with various enzymes and proteins. For example, the inactivation of gamma-cystathionase by beta, beta, beta-trifluoroalanine, a suicide inactivator of the enzyme, results in covalent labeling of an amino group of the protein .
Molecular Mechanism
It is known that trifluoroalanine derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
The synthesis of Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with ethyl trifluoropyruvate and an appropriate amine source.
Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
化学反应分析
Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Major products formed from these reactions include trifluoroalanine derivatives and other fluorinated compounds.
科学研究应用
Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and peptidomimetics, which are crucial in drug development and biochemical studies.
Biology: The compound is employed in studying enzyme mechanisms and protein interactions due to its ability to mimic natural amino acids while introducing unique properties.
Medicine: It serves as a precursor for developing pharmaceuticals, particularly those targeting enzyme inhibition and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity
相似化合物的比较
Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride can be compared with other fluorinated amino acids, such as:
3,3,3-Trifluoroalanine: Similar in structure but lacks the ester group, affecting its reactivity and applications.
2-Amino-3,3,3-trifluoropropionic acid: Another fluorinated amino acid with different substitution patterns, leading to varied biological activities.
5,5,5-Trifluoroleucine: A fluorinated derivative of leucine, used in similar applications but with distinct properties due to the different amino acid backbone
The uniqueness of this compound lies in its combination of the trifluoromethyl group and ester functionality, providing a versatile tool for chemical synthesis and biological studies.
属性
IUPAC Name |
ethyl (2R)-2-amino-3,3,3-trifluoropropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2.ClH/c1-2-11-4(10)3(9)5(6,7)8;/h3H,2,9H2,1H3;1H/t3-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFISCBCWBUTTQ-AENDTGMFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344013.png)

amine hydrochloride](/img/structure/B6344032.png)
amine](/img/structure/B6344034.png)
![N,N-Diethyl-4-[(propylamino)methyl]aniline dihydrochloride](/img/structure/B6344043.png)
![2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344057.png)
amine](/img/structure/B6344059.png)
amine hydrochloride](/img/structure/B6344067.png)
amine hydrochloride](/img/structure/B6344076.png)

![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344106.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)
![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6344114.png)
![butyl[(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B6344120.png)
